molecular formula C7H8Cl3NO B1265956 6-Amino-2,4-dichloro-3-methylphenol hydrochloride CAS No. 39549-31-0

6-Amino-2,4-dichloro-3-methylphenol hydrochloride

Cat. No. B1265956
CAS RN: 39549-31-0
M. Wt: 228.5 g/mol
InChI Key: ZOQYQHLEDJOHOK-UHFFFAOYSA-N
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Patent
US04110116

Procedure details

To a mixture of 68.4 g. of 2-amino-5-methyl-4,6-dichloro-phenol hydrochloride and 96 ml. of N,N-diethylaniline in 750 ml. of acetone, 23.4 ml. of acetyl chloride were added slowly by keeping the temperature under 20° C. At the end, the reaction mixture was heated to reflux for an hour. After cooling, the solution was poured into water; the solid product, thus obtained, was collected on a buckner, washed with water until the washings were neutral and dried in a desicator at 50° C. The raw product obtained was purified by crystallization from ethyl alcohol, yielding 44 g. of a pure product with M.P. = 175°-176.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[C:7]([Cl:9])[C:6]([CH3:10])=[C:5]([Cl:11])[C:4]=1[OH:12].C(N(CC)C1C=CC=CC=1)C.[CH3:24][C:25](C)=[O:26].C(Cl)(=O)C>O>[C:25]([NH:2][C:3]1[CH:8]=[C:7]([Cl:9])[C:6]([CH3:10])=[C:5]([Cl:11])[C:4]=1[OH:12])(=[O:26])[CH3:24] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=C(C(=C(C(=C1)Cl)C)Cl)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 68.4 g
CUSTOM
Type
CUSTOM
Details
under 20° C
TEMPERATURE
Type
TEMPERATURE
Details
At the end, the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solid product, thus obtained
CUSTOM
Type
CUSTOM
Details
was collected on a buckner
WASH
Type
WASH
Details
washed with water until the washings
CUSTOM
Type
CUSTOM
Details
dried in a desicator at 50° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C(=C(C(=C1)Cl)C)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.